molecular formula C19H31NO2S B14542596 S-Pyridin-2-yl 14-hydroxytetradecanethioate CAS No. 61888-27-5

S-Pyridin-2-yl 14-hydroxytetradecanethioate

Cat. No.: B14542596
CAS No.: 61888-27-5
M. Wt: 337.5 g/mol
InChI Key: HFSKKITVNMGCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Pyridin-2-yl 14-hydroxytetradecanethioate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a long aliphatic chain with a hydroxyl group and a thioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Pyridin-2-yl 14-hydroxytetradecanethioate typically involves the reaction of pyridine derivatives with long-chain aliphatic compounds. One common method includes the reaction of 2-bromopyridine with 14-hydroxytetradecanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

S-Pyridin-2-yl 14-hydroxytetradecanethioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thioate group can be reduced to a thiol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Formation of 14-oxotetradecanethioate.

    Reduction: Formation of 14-hydroxytetradecanethiol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl 14-hydroxytetradecanethioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Pyridin-2-yl 14-hydroxytetradecanethioate is unique due to its specific structural features, including the long aliphatic chain and the presence of both hydroxyl and thioate groups

Properties

CAS No.

61888-27-5

Molecular Formula

C19H31NO2S

Molecular Weight

337.5 g/mol

IUPAC Name

S-pyridin-2-yl 14-hydroxytetradecanethioate

InChI

InChI=1S/C19H31NO2S/c21-17-13-9-7-5-3-1-2-4-6-8-10-15-19(22)23-18-14-11-12-16-20-18/h11-12,14,16,21H,1-10,13,15,17H2

InChI Key

HFSKKITVNMGCLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.